molecular formula C12H21BrO B13084531 1-Bromo-2-(cyclohexyloxy)cyclohexane

1-Bromo-2-(cyclohexyloxy)cyclohexane

Cat. No.: B13084531
M. Wt: 261.20 g/mol
InChI Key: NYJUBASFQIRYNF-UHFFFAOYSA-N
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Description

1-Bromo-2-(cyclohexyloxy)cyclohexane is an organic compound characterized by a bromine atom and a cyclohexyloxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(cyclohexyloxy)cyclohexane can be synthesized through the nucleophilic substitution reaction of 1-bromo-2-cyclohexanol with cyclohexyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an appropriate solvent like acetone or dimethylformamide.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(cyclohexyloxy)cyclohexane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: Under strong basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The cyclohexyloxy group can be oxidized to form corresponding ketones or reduced to form alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium carbonate, sodium hydroxide, or other strong bases.

    Elimination Reactions: Potassium tert-butoxide or sodium ethoxide in ethanol.

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted cyclohexanes.

    Elimination: Formation of cyclohexenes.

    Oxidation: Formation of cyclohexanones.

    Reduction: Formation of cyclohexanols.

Scientific Research Applications

1-Bromo-2-(cyclohexyloxy)cyclohexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of brominated compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(cyclohexyloxy)cyclohexane involves its interaction with nucleophiles and bases, leading to substitution or elimination reactions. The molecular targets and pathways depend on the specific reaction conditions and the nature of the nucleophile or base used.

Comparison with Similar Compounds

1-Bromo-2-(cyclohexyloxy)cyclohexane can be compared with other similar compounds such as:

    1-Bromo-2-chlorocyclohexane: Similar in structure but with a chlorine atom instead of a cyclohexyloxy group.

    1-Bromo-2-fluorocyclohexane: Contains a fluorine atom instead of a cyclohexyloxy group.

    1-Bromo-2-propylcyclohexane: Has a propyl group instead of a cyclohexyloxy group.

Uniqueness: The presence of the cyclohexyloxy group in this compound imparts unique steric and electronic properties, making it distinct from other brominated cyclohexane derivatives.

Properties

Molecular Formula

C12H21BrO

Molecular Weight

261.20 g/mol

IUPAC Name

1-bromo-2-cyclohexyloxycyclohexane

InChI

InChI=1S/C12H21BrO/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h10-12H,1-9H2

InChI Key

NYJUBASFQIRYNF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2CCCCC2Br

Origin of Product

United States

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